NS2B/NS3-IN-7 -

NS2B/NS3-IN-7

Catalog Number: EVT-15040601
CAS Number:
Molecular Formula: C38H64N10O5
Molecular Weight: 741.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

NS2B/NS3-IN-7 has been synthesized through various chemical modification processes aimed at enhancing its inhibitory potency against the NS2B/NS3 protease. It falls under the category of antiviral agents specifically designed to disrupt viral replication processes by inhibiting key proteolytic activities necessary for flavivirus lifecycle .

Synthesis Analysis

Methods and Technical Details

The synthesis of NS2B/NS3-IN-7 typically involves high-throughput screening techniques to identify potential inhibitors from compound libraries. The initial identification often employs assays that measure the inhibition of NS2B/NS3 protease activity using synthetic peptide substrates .

The synthesis process may include:

  1. Chemical Modification: Structural modifications are made to enhance binding affinity and specificity for the NS2B/NS3 complex.
  2. High-Throughput Screening: Libraries of compounds are screened for their ability to inhibit protease activity, with promising candidates undergoing further optimization.
  3. Characterization: The synthesized compounds are characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of NS2B/NS3-IN-7 is designed to fit into the active site of the NS2B/NS3 protease complex, which consists of a catalytic triad made up of histidine, aspartate, and serine residues. The structural conformation allows it to mimic substrate interactions, effectively blocking enzymatic activity .

Key structural features include:

  • Binding Affinity: The inhibitor exhibits strong binding affinity characterized by low KiK_i values in micromolar ranges, indicating effective inhibition.
  • Conformational Flexibility: The inhibitor's design incorporates flexible linkers that allow it to adapt to the active site conformation during binding.
Chemical Reactions Analysis

Reactions and Technical Details

The mechanism by which NS2B/NS3-IN-7 inhibits the protease involves competitive inhibition, where the inhibitor competes with natural substrates for binding to the active site of the NS2B/NS3 protease complex. This competitive interaction prevents the cleavage of viral polyproteins, thereby impeding viral replication .

Key aspects include:

  • Enzyme Kinetics: Enzyme kinetic studies reveal that the inhibitor alters the reaction rates, leading to increased IC50IC_{50} values for substrate cleavage.
  • Substrate Specificity: The inhibitor's design also considers substrate specificity, ensuring that it effectively targets only flavivirus proteases without affecting host cell proteases.
Mechanism of Action

Process and Data

The mechanism of action for NS2B/NS3-IN-7 involves several steps:

  1. Binding: The inhibitor binds to the active site of the NS2B/NS3 protease complex.
  2. Conformational Change: Upon binding, conformational changes occur in both NS2B and NS3 proteins, stabilizing the inactive form of the enzyme.
  3. Inhibition of Proteolytic Activity: This stabilization prevents substrate binding and subsequent cleavage, effectively halting viral protein maturation necessary for replication .

Data from kinetic studies demonstrate significant reductions in enzyme activity in the presence of NS2B/NS3-IN-7, supporting its role as an effective antiviral agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of NS2B/NS3-IN-7 include:

  • Molecular Weight: Typically ranges around 500 Da depending on specific modifications.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide, facilitating its use in biological assays.
  • Stability: Stability studies indicate that the compound retains efficacy over a range of pH levels and temperatures, making it suitable for therapeutic applications.

Chemical properties include:

  • Functional Groups: Presence of functional groups that enhance hydrogen bonding with amino acid residues in the active site.
  • Lipophilicity: Designed to possess favorable lipophilicity for cellular membrane permeability.
Applications

Scientific Uses

NS2B/NS3-IN-7 has significant potential applications in virology and pharmacology:

  1. Antiviral Drug Development: As a promising candidate for treating infections caused by flaviviruses like Dengue and Zika viruses.
  2. Research Tool: Utilized in research settings to study flavivirus biology and protease function.
  3. Therapeutic Insights: Provides insights into designing more selective inhibitors that can target similar viral proteases across different virus families.
Virological Context of Zika Virus NS2B-NS3 Protease as a Therapeutic Target

Role of NS2B-NS3 Protease in Flaviviral Polyprotein Processing and Replication

The Zika virus (ZIKV), a member of the Flaviviridae family, relies on the NS2B-NS3 protease for viral replication and pathogenesis. This heterodimeric enzyme cleaves the viral polyprotein at specific junctions to generate functional nonstructural proteins essential for the viral life cycle. The polyprotein cleavage occurs at NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5 junctions, as well as internal sites within the capsid (C), NS3, and NS4A proteins [3] [9]. The protease’s catalytic activity depends on a serine protease triad (His51-Asp75-Ser135 in ZIKV) within the NS3 domain and a hydrophilic cofactor region (residues 45–95) of the transmembrane NS2B protein [3] [8]. Without NS2B, NS3 remains enzymatically inactive due to improper folding [6].

The cleavage specificity is governed by a conserved dibasic motif (Lys/Arg-Arg↓Gly/Ser/Ala) at the P2 and P1 positions, immediately upstream of the scissile bond [9]. This processing occurs in the host cytoplasm and is critical for assembling the viral replicase complex on endoplasmic reticulum membranes. Disrupting this cleavage halts viral replication, making NS2B-NS3 a high-priority antiviral target [3] [6].

Table 1: Key Polyprotein Cleavage Sites Mediated by Flavivirus NS2B-NS3 Protease

JunctionConsensus SequenceProcessing MechanismBiological Function
NS2A/NS2B-RR↓G-Viral proteaseReleases NS2B cofactor
NS2B/NS3-KR↓G-Viral proteaseLiberates NS3 protease-helicase
NS3/NS4A-RR↓S-Viral proteaseEnables replicase assembly
NS4B/NS5-GR↓G-Viral proteaseReleases RNA-dependent RNA polymerase
Internal C-RR↓S-Viral proteaseMatures capsid protein

Structural Dynamics of NS2B Cofactor-NS3 Protease Interaction in Zika Virus

The ZIKV NS2B-NS3 protease adopts multiple conformational states that regulate its activity. In the absence of substrates or inhibitors, the protease exists in an "open" conformation, where the NS2B cofactor is displaced from the NS3 protease domain, resulting in an inactive state [2] [10]. Upon substrate binding, NS2B wraps around NS3 to form a "closed" conformation, creating a complete substrate-binding pocket. A third "super-open" state, identified through crystallographic studies (PDB IDs: 5TFN, 5TFO), exposes a transient hydrophobic allosteric pocket behind the active site [2] [4].

NS2B/NS3-IN-7 (Ki = 2.33 nM) binds covalently to the catalytic Ser135 residue, stabilizing the closed conformation and preventing conformational switching essential for substrate access [4] [5] [8]. NMR studies further demonstrate that this inhibitor rigidifies the flexible loop between NS2B and NS3, reducing conformational dynamics critical for proteolytic activity [4] [7]. The compound’s benzoyl group forms a covalent adduct with Ser135, while its extended hydrophobic moieties occupy the S1-S4 subsites, explaining its potency [8].

Table 2: Conformational States of ZIKV NS2B-NS3 Protease and Inhibitor Implications

ConformationNS2B PositionCatalytic ActivityInhibitor Targetability
Open (inactive)Displaced from NS3NoneLow; dynamic binding pocket
Closed (active)Wrapped around NS3HighCompetitive inhibitors (e.g., substrate analogs)
Super-openFolded behind active siteLowAllosteric inhibitors (e.g., targeting hydrophobic pocket)

Evolutionary Conservation of Protease Active Sites Across Flaviviridae Family

The NS2B-NS3 protease is evolutionarily conserved across the Flaviviridae family, including dengue (DENV), West Nile (WNV), and Japanese encephalitis (JEV) viruses. The catalytic triad (His-Asp-Ser) and substrate-binding subsites (S1–S4) show >65% sequence identity among ZIKV, DENV, and WNV [3] [6] [10]. The hydrophobic allosteric pocket identified in ZIKV’s super-open conformation is structurally homologous to pockets in WNV and DENV proteases, enabling broad-spectrum inhibitor design [2] [10].

Despite this conservation, subtle differences impact inhibitor efficacy. For example, ZIKV’s S2 subsite has a deeper hydrophobic cavity than DENV, enhancing NS2B/NS3-IN-7’s binding affinity (Ki = 2.33 nM for ZIKV vs. 220 nM for DENV-2) [5] [8]. The compound’s activity against other flaviviruses remains unverified, but molecular docking predicts moderate inhibition of JEV due to identical S1–S3 residues [9]. Such conservation underscores the potential for pan-flaviviral inhibitors targeting the protease core or allosteric sites.

Table 3: Active Site Conservation in Flavivirus NS2B-NS3 Proteases

VirusCatalytic TriadSubstrate SpecificityAllosteric Pocket Conservation
ZIKVH51-D75-S135Dibasic P1-P2 (RR/KR)Yes (super-open conformation)
DENVH51-D75-S135Identical to ZIKVPartial (divergent loop dynamics)
WNVH51-D75-S135Identical to ZIKVYes (crystallographically confirmed)
JEVH53-D77-S137Similar P1-P2 specificityPredicted (structural homology)

Table 4: Key Chemical Data for NS2B/NS3-IN-7

PropertyValue
IUPAC NameNot Provided
SynonymsCompound 26, NS2B/NS3-IN-7
CAS Number3035421-16-7
Molecular FormulaC₃₈H₆₄N₁₀O₅
Molecular Weight740.98 g/mol
Biological TargetZika virus NS2B-NS3 protease
Inhibition Constant (Kᵢ)2.33 nM
MechanismCovalent (serine trap)
Therapeutic ApplicationAntiviral (research phase)

Properties

Product Name

NS2B/NS3-IN-7

IUPAC Name

2-[(5R,8R,15S,18S)-15,18-bis(4-aminobutyl)-5-(2-cyclohexylethyl)-4,7,14,17,20-pentaoxo-3,6,13,16,19-pentazabicyclo[20.3.1]hexacosa-1(25),22(26),23-trien-8-yl]guanidine

Molecular Formula

C38H64N10O5

Molecular Weight

741.0 g/mol

InChI

InChI=1S/C38H64N10O5/c39-20-7-4-15-29-34(50)43-22-9-6-17-31(48-38(41)42)37(53)47-32(19-18-26-11-2-1-3-12-26)35(51)44-25-28-14-10-13-27(23-28)24-33(49)45-30(36(52)46-29)16-5-8-21-40/h10,13-14,23,26,29-32H,1-9,11-12,15-22,24-25,39-40H2,(H,43,50)(H,44,51)(H,45,49)(H,46,52)(H,47,53)(H4,41,42,48)/t29-,30-,31+,32+/m0/s1

InChI Key

FIPGAIBOAMKYLP-GASGPIRDSA-N

Canonical SMILES

C1CCC(CC1)CCC2C(=O)NCC3=CC=CC(=C3)CC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N2)N=C(N)N)CCCCN)CCCCN

Isomeric SMILES

C1CCC(CC1)CC[C@@H]2C(=O)NCC3=CC=CC(=C3)CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N2)N=C(N)N)CCCCN)CCCCN

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